

# "Tert-Butyl (2-(methylthio)ethyl)carbamate" molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	Tert-Butyl (2-(methylthio)ethyl)carbamate
Cat. No.:	B104519

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An In-Depth Technical Guide to **Tert-Butyl (2-(methylthio)ethyl)carbamate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Tert-Butyl (2-(methylthio)ethyl)carbamate**, a vital building block in modern organic and medicinal chemistry. We delve into its core molecular properties, centered around a precise understanding of its molecular weight, and explore its synthesis, analytical characterization, and applications. The document is structured to provide not just data, but also mechanistic insights and practical, field-proven protocols relevant to professionals in drug development and chemical research. The strategic importance of its functional groups—the acid-labile tert-butoxycarbonyl (Boc) protecting group and the versatile methylthioethyl side chain—is discussed in the context of advanced chemical synthesis.

## Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery and fine chemical synthesis, the efficiency of a multi-step process often hinges on the strategic use of protecting groups. The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) moiety, is a cornerstone of modern synthetic

chemistry due to its robustness under a wide range of reaction conditions and its clean, selective removal under mild acidic conditions.[\[1\]](#)[\[2\]](#)

**Tert-Butyl (2-(methylthio)ethyl)carbamate** (CAS: 58858-31-0) embodies this principle while introducing a second key functional element: a thioether. This combination makes it a highly valuable intermediate, allowing for the stable protection of a primary amine while presenting a sulfur-containing side chain that can be used for further modification or as a key pharmacophoric element. This guide will elucidate the fundamental properties of this compound, beginning with its most basic and crucial attribute: its molecular weight.

## Core Molecular Properties

A precise understanding of a molecule's properties begins with its formula and mass. For **Tert-Butyl (2-(methylthio)ethyl)carbamate**, these details are foundational for stoichiometric calculations in synthesis and for accurate interpretation of analytical data.

## Quantitative Data Summary

The essential identifiers and physicochemical properties are summarized below. It is critical for the researcher to distinguish between Molecular Weight and Exact Mass. Molecular weight is the weighted average of the isotopic masses of the constituent elements and is used for macroscopic calculations (e.g., determining moles from a weighed mass). Exact mass, or monoisotopic mass, is calculated using the mass of the most abundant isotope of each element and is fundamental for high-resolution mass spectrometry analysis.[\[3\]](#)

Property	Value	Source
IUPAC Name	tert-butyl N-[2-(methylsulfanyl)ethyl]carbamate	PubChem <a href="#">[3]</a>
CAS Number	58858-31-0	PubChem <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>2</sub> S	PubChem <a href="#">[3]</a>
Molecular Weight	191.29 g/mol	PubChem <a href="#">[3]</a>
Exact Mass	191.098000 Da	PubChem <a href="#">[3]</a>

## Molecular Structure

The structure combines a Boc-protected amine with a flexible ethyl chain terminating in a methylthio group.

Caption: Molecular structure of **Tert-Butyl (2-(methylthio)ethyl)carbamate**.

## Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the reaction of 2-(methylthio)ethan-1-amine with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ).

## Reaction Mechanism

The synthesis is a classic nucleophilic acyl substitution.

- Nucleophilic Attack: The lone pair of electrons on the primary amine of 2-(methylthio)ethan-1-amine attacks one of the electrophilic carbonyl carbons of  $\text{Boc}_2\text{O}$ .
- Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
- Leaving Group Departure: The intermediate collapses, expelling the stable tert-butoxycarbonate anion, which subsequently decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide is then protonated by the newly formed N-H proton or during aqueous workup.

The use of a mild base (e.g., triethylamine or sodium bicarbonate) is common to neutralize the acid generated, driving the reaction to completion.

## Experimental Protocol: Synthesis

This protocol is a robust, self-validating procedure adapted from standard methods for Boc protection.[\[4\]](#)

- Reactor Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-(methylthio)ethan-1-amine (5.0 g, 54.8 mmol, 1.0 equiv.) and dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

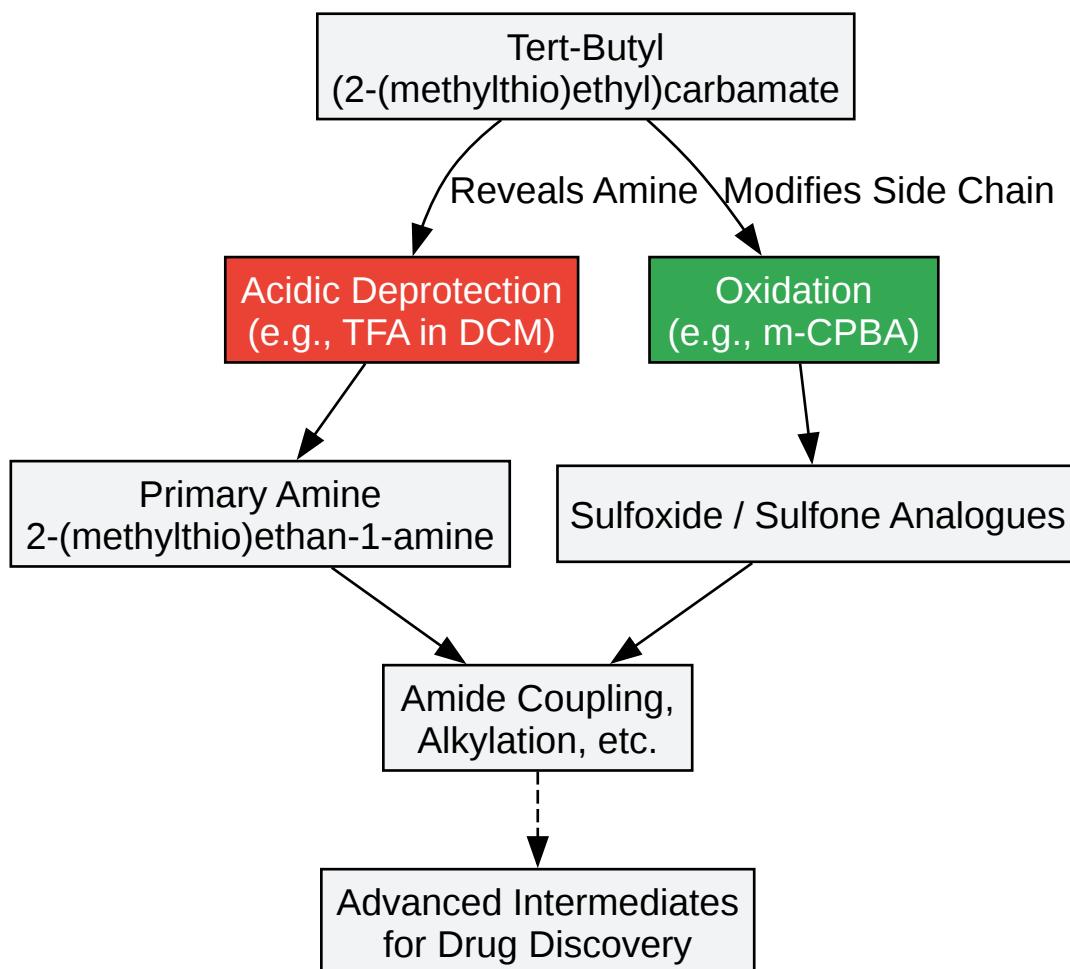
- Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (13.2 g, 60.3 mmol, 1.1 equiv.) in DCM (50 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
- In-Process Check (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting amine spot (visualized with ninhydrin stain) indicates completion.
- Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (50 mL), saturated NaHCO<sub>3</sub> solution (50 mL), and brine (50 mL). The acidic wash removes any unreacted amine, while the basic wash removes acidic byproducts.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel to yield the title compound as a clear, colorless oil.

## Applications in Research and Drug Development

The utility of **Tert-Butyl (2-(methylthio)ethyl)carbamate** lies in its dual functionality.

- Amine Protection: As a Boc-protected amine, it serves as an essential building block for introducing an aminoethyl moiety into a larger molecule without the risk of unwanted side reactions at the nitrogen atom.[1][5] This is particularly crucial in peptide synthesis and the construction of complex nitrogen-containing heterocycles.
- Thioether Handle: The methylthio group is more than just a passive feature.
  - Bioisosterism: The thioether can act as a bioisostere for a methylene group or an ether linkage, allowing chemists to modulate a compound's lipophilicity, metabolic stability, and binding properties.

- Further Functionalization: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone. These oxidized forms have different electronic and steric properties and can act as hydrogen bond acceptors, providing a powerful tool for optimizing drug-target interactions.



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Caption: Key synthetic transformations of the title compound.

## Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is paramount. A multi-technique approach ensures a comprehensive characterization.

## Standard Analytical Workflow

Technique	Expected Result / Purpose
<sup>1</sup> H NMR	Confirms structure. Expect signals at ~1.4 ppm (singlet, 9H, t-Bu), ~2.1 ppm (singlet, 3H, S-CH <sub>3</sub> ), ~2.6 ppm (triplet, 2H, CH <sub>2</sub> -S), ~3.3 ppm (quartet, 2H, CH <sub>2</sub> -N), and a broad singlet for the N-H proton.
<sup>13</sup> C NMR	Confirms carbon backbone. Expect signals for the quaternary t-Bu carbon, the t-Bu methyls, the carbonyl carbon, the two ethyl carbons, and the S-methyl carbon.
Mass Spectrometry (ESI-MS)	Confirms mass. In positive ion mode, the primary ion observed will be the protonated molecule [M+H] <sup>+</sup> at m/z 192.105, corresponding to the exact mass plus a proton. This is a definitive confirmation of the molecular formula.
HPLC/GC	Assesses purity. Using a suitable column and method, a single major peak should be observed, with purity typically expected to be >95% for use in further synthetic steps. <a href="#">[6]</a> <a href="#">[7]</a>

## Protocol: Quality Control Verification

- Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in a suitable solvent (e.g., Methanol for LC-MS, CDCl<sub>3</sub> for NMR).
- Mass Spectrometry: Infuse the sample into an ESI-MS instrument. Acquire a full scan spectrum in positive ion mode and verify the presence of the [M+H]<sup>+</sup> ion at the calculated m/z of 192.11 ± 0.01 Da (for high-resolution MS).
- NMR Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra. Integrate the proton signals and compare the ratios to the expected values. Verify that chemical shifts match literature or predicted values.

- Purity Analysis: Inject the sample onto an HPLC system with a C18 column. Develop a gradient method (e.g., Water:Acetonitrile with 0.1% formic acid). The area percentage of the main peak will determine the purity.

## Conclusion

**Tert-Butyl (2-(methylthio)ethyl)carbamate** is a strategically important chemical intermediate whose value is defined by its precise molecular weight of 191.29 g/mol and its bifunctional nature. The robust Boc protecting group allows for the controlled introduction of a primary amine into complex molecules, while the methylthioethyl side chain offers opportunities for further chemical diversification or bioisosteric replacement. The straightforward synthesis and well-defined analytical profile make it a reliable and indispensable tool for scientists engaged in the art of molecular design and drug development.

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- To cite this document: BenchChem. ["Tert-Butyl (2-(methylthio)ethyl)carbamate" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b104519#tert-butyl-2-methylthio-ethyl-carbamate-molecular-weight>]

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